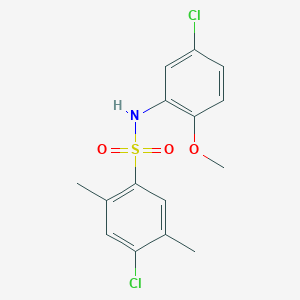
4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide, also known as CDMB or Compound 1, is a sulfonamide-based compound that has shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for cancer cell growth, inflammation, and microbial survival. 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to inhibit the activity of histone deacetylases, which are important for regulating gene expression and cell cycle progression. Additionally, 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to inhibit the activity of COX-2 and NF-κB, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of inflammatory cytokines and enzymes. Moreover, 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has also been shown to have potent antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide for lab experiments is its potent activity against cancer cells, inflammation, and microbial strains. Moreover, 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide is its potential toxicity, which may limit its use in vivo.
Orientations Futures
For the research of 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide include the development of more potent analogs, investigation of potential synergistic effects, and elucidation of the mechanism of action.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide involves a multi-step process that starts with the reaction between 4-chloro-2,5-dimethylbenzenesulfonyl chloride and 5-chloro-2-methoxyaniline in the presence of a base catalyst. The resulting intermediate is then reacted with ammonia to form the final product, 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide. The purity of the compound is ensured through various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has been studied for its potential in various scientific research applications, including cancer treatment, anti-inflammatory activity, and antimicrobial activity. In cancer research, 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has shown promising results in inhibiting the growth of cancer cells by inducing cell cycle arrest and apoptosis. In anti-inflammatory research, 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has exhibited significant inhibition of inflammatory cytokines and enzymes. Moreover, 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has also shown potent antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-9-7-15(10(2)6-12(9)17)22(19,20)18-13-8-11(16)4-5-14(13)21-3/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKCYEBXJCJDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

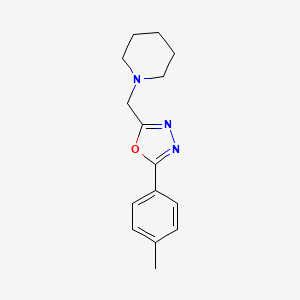
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7518710.png)
![2-[(2,6-Dimethylphenoxy)methyl]benzonitrile](/img/structure/B7518711.png)
![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)

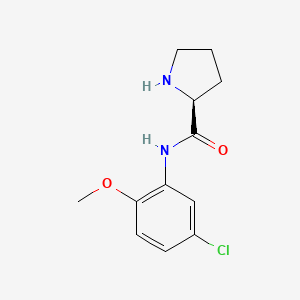
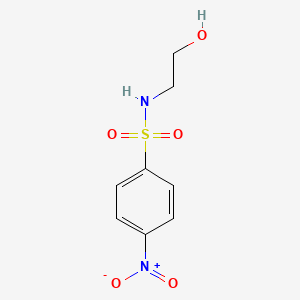
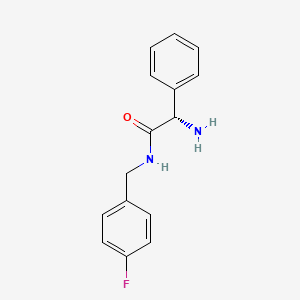
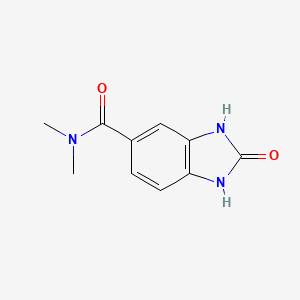
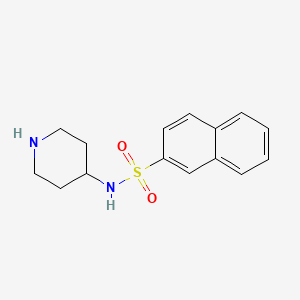
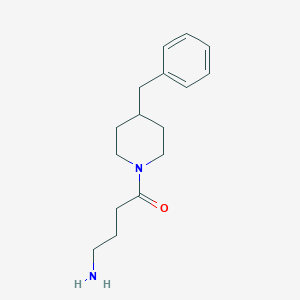
![N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7518771.png)
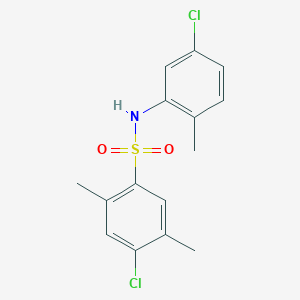
![1-cyclopropyl-3-[4-[6-(cyclopropylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7518794.png)